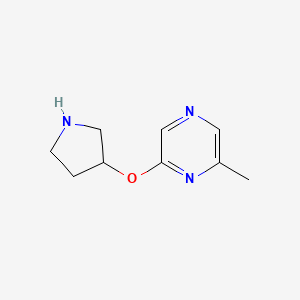

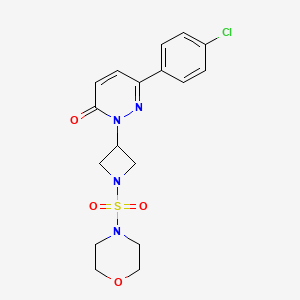

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzamides are a significant class of amide compounds . They have been widely used in medical, industrial, biological, and potential drug industries . The structure of benzamides generally consists of a benzene ring attached to an amide group .

Synthesis Analysis

The synthesis of benzamides can be achieved through various methods. One common method involves the reaction of N-acylamides with other reagents . For instance, the reaction of N-acylamides with hydroxylamine under certain conditions can lead to the formation of 1,2,4-oxadiazole, N-acylbenzamide, and benzamide .Molecular Structure Analysis

The molecular structure of benzamides can be elucidated using various spectroscopic techniques such as FT-IR, UV–visible, 1H NMR, HRMS . The molecular geometry can be determined using single-crystal X-ray diffraction technique .Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For example, the Einhorn–Brunner reaction involves the reaction of N-acylamides with primary bi-nitrogen reagents, leading to the formation of an isomeric mixture of 1,2,4-triazoles .Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides can be analyzed using various techniques. For instance, the HOMO–LUMO energy gap can be determined experimentally and theoretically . The chemical reactivity parameters can also be studied .科学的研究の応用

Synthesis and Neuroleptic Activity

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzamide and its derivatives have been extensively studied for their neuroleptic activity. Research conducted by Iwanami et al. (1981) focused on the synthesis of various benzamides and evaluated their inhibitory effects on apomorphine-induced stereotyped behavior in rats. The study found a strong correlation between structure and activity, identifying compounds with potential as potent drugs for the treatment of psychosis due to their neuroleptic properties and favorable side-effect profiles (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Enantioselective Synthesis

Another significant application of this compound derivatives is in the enantioselective synthesis of complex organic compounds. Calvez, Chiaroni, and Langlois (1998) reported on the synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, showcasing the versatility of this compound derivatives in constructing chiral molecules with potential pharmaceutical applications (Calvez, Chiaroni, & Langlois, 1998).

High-Yield Synthesis for Radiopharmaceuticals

Bobeldijk et al. (1990) demonstrated the high-yield synthesis of specific benzamide derivatives, highlighting their importance in the preparation of radiopharmaceuticals for imaging studies. Their work underlines the role of these compounds in developing diagnostic tools and their potential in medical research and treatment planning (Bobeldijk, Verhoeff, Vekemans, Buck, Van Doremalen, Van Hoof, & Janssen, 1990).

Histone Deacetylase Inhibition

Research by Zhou et al. (2008) introduced N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an orally active histone deacetylase inhibitor. This compound showed promising anticancer activity by blocking cancer cell proliferation and inducing apoptosis, highlighting its potential as a therapeutic agent (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, Besterman, & Delorme, 2008).

Supramolecular Packing Motifs

Lightfoot et al. (1999) explored new supramolecular packing motifs using N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, revealing how these structures could serve as models for columnar liquid crystals. This study contributes to our understanding of material science and the design of novel materials with specific properties (Lightfoot, Mair, Pritchard, & Warren, 1999).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-16-9-5-8-15(11-16)20-12-14(10-17(20)21)19-18(22)13-6-3-2-4-7-13/h2-9,11,14H,10,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHNTLUFWSIESK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2674079.png)

![5-methyl-4-{[(4-methylbenzyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2674080.png)

![N-(3,4-dimethoxyphenethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2674086.png)

![Difluoro[(3-{[(4-phenylpiperazinyl)thioxomethyl]amino}phenyl)sulfonyl]methane](/img/structure/B2674087.png)

![2-({[(2-Methoxyethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2674089.png)

![ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2674090.png)

![3,4,5-trimethoxy-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide](/img/structure/B2674092.png)

![1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2674094.png)

![N-(5-chloro-2-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2674100.png)